4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
CAS No.: 393874-89-0
Cat. No.: VC6586637
Molecular Formula: C26H28FN7O3S3
Molecular Weight: 601.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 393874-89-0 |
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Molecular Formula | C26H28FN7O3S3 |
Molecular Weight | 601.73 |
IUPAC Name | 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Standard InChI | InChI=1S/C26H28FN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35) |
Standard InChI Key | PJRQUWNCSPAOGQ-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NN=C(S4)SCC |
Introduction
Structural Elucidation and Nomenclature
The compound 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic organic molecule characterized by a benzamide core functionalized with multiple sulfur-containing rings and substituents. Its IUPAC name reflects a hierarchical assembly of structural motifs:
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Benzamide backbone: A benzene ring substituted with a butoxy group at the para position (4-butoxy) and an amide group.
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Triazole-thiadiazole hybrid system: A 4H-1,2,4-triazole ring at position 3, bearing a 4-fluorophenyl group at position 4 and a methylene bridge linked to the benzamide’s nitrogen.
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Thioether and thiadiazole linkages: A sulfur-rich side chain comprising a 1,3,4-thiadiazole ring with an ethylthio group and a 2-oxoethylthio spacer.
This architecture suggests potential hydrogen-bonding interactions (amide, amino, and oxo groups) and regions of rigidity (aromatic rings), which are critical for molecular recognition in biological systems .
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound likely involves multi-step convergent strategies, leveraging cyclization and coupling reactions commonly used for heterocyclic assemblies .
Key Synthetic Steps
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Benzamide precursor synthesis:
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4-butoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with an amine-containing intermediate.
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Triazole ring formation:
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Cyclocondensation of thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions.
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Thiadiazole incorporation:
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Reaction of hydrazine derivatives with carbon disulfide or thiocarbazides to form the 1,3,4-thiadiazole core.
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Thioether linkage installation:
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Nucleophilic substitution or Michael addition to introduce ethylthio and oxoethylthio groups.
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Hypothetical Reaction Scheme
Step | Reaction Type | Reagents/Conditions | Intermediate Product |
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1 | Amide coupling | SOCl₂, DMF, then amine | 4-butoxybenzoyl chloride |
2 | Triazole cyclization | NH₂NH₂, CS₂, KOH | 4-(4-fluorophenyl)-4H-1,2,4-triazole |
3 | Thiadiazole formation | HCl, NaNO₂, thiourea | 5-(ethylthio)-1,3,4-thiadiazol-2-amine |
4 | Thioether coupling | Ethylene dithiol, DCC, DMAP | 2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl thioether |
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational models:
Table 1: Predicted Molecular Properties
Property | Value | Method/Software |
---|---|---|
Molecular formula | C₂₉H₂₈FN₇O₃S₄ | Empirical calculation |
Molecular weight | 678.84 g/mol | ChemDraw |
LogP (lipophilicity) | 3.8 ± 0.2 | ACD/Labs |
Solubility (water) | <0.1 mg/mL | SwissADME |
Hydrogen bond donors | 4 | Structural analysis |
Hydrogen bond acceptors | 9 | Structural analysis |
The low aqueous solubility aligns with its lipophilic components (butoxy, fluorophenyl), necessitating formulation strategies like nanoemulsions or prodrug approaches .
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